

An In-Depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)benzaldehyde

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Compound of Interest

Compound Name: 2-Methoxy-4-(trifluoromethyl)benzaldehyde

Cat. No.: B141575

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December 25, 2025

Abstract

2-Methoxy-4-(trifluoromethyl)benzaldehyde, a fluorinated aromatic aldehyde, serves as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both a methoxy and a trifluoromethyl group, imparts distinct electronic properties and reactivity, making it a valuable intermediate in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its identifiers, physicochemical properties, and its significance as a synthetic intermediate.

Chemical Identifiers and Physicochemical Properties

2-Methoxy-4-(trifluoromethyl)benzaldehyde is unequivocally identified by its Chemical Abstracts Service (CAS) registry number: 132927-09-4.^{[1][2][3]} It is crucial to use this identifier to avoid confusion with its isomers, such as 4-methoxy-2-(trifluoromethyl)benzaldehyde.

This compound is also known by several synonyms, including 4-Formyl-3-methoxybenzotrifluoride and 2-Formyl-5-(trifluoromethyl)anisole.^[2] A comprehensive list of its identifiers is provided in Table 1.

The physicochemical properties of **2-Methoxy-4-(trifluoromethyl)benzaldehyde** are summarized in Table 2. It is a white crystalline solid with a melting point range of 51-55°C and a boiling point of 247°C.^[1] The presence of the trifluoromethyl group significantly influences its properties, including its reactivity and solubility.

Table 1: Identifiers for **2-Methoxy-4-(trifluoromethyl)benzaldehyde**

Identifier Type	Identifier
CAS Number	132927-09-4 ^{[1][2][3]}
Molecular Formula	C ₉ H ₇ F ₃ O ₂ ^{[1][2]}
Molecular Weight	204.15 g/mol ^{[1][2]}
IUPAC Name	2-methoxy-4-(trifluoromethyl)benzaldehyde
Synonyms	4-Formyl-3-methoxybenzotrifluoride, 2-Formyl-5-(trifluoromethyl)anisole, 4-(Trifluoromethyl)-o-anisaldehyde ^[2]
InChI Key	KKESHHUPAFNMPH-UHFFFAOYSA-N
MDL Number	MFCD04115975 ^[1]

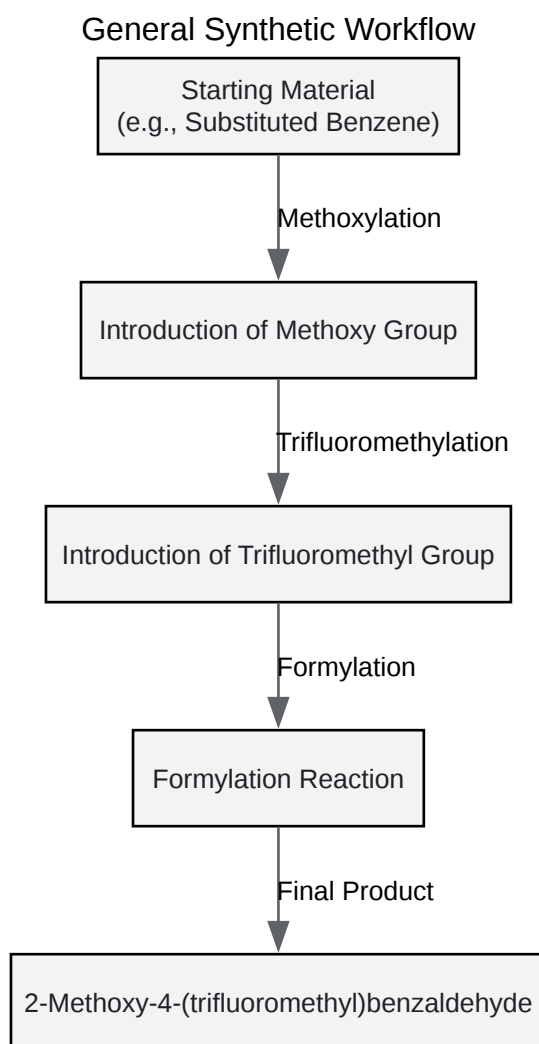
Table 2: Physicochemical Properties of **2-Methoxy-4-(trifluoromethyl)benzaldehyde**

Property	Value	Reference
Physical State	White Crystalline Solid	^[1]
Melting Point	51-55 °C	^[1]
Boiling Point	247 °C	^[1]
Purity	Typically ≥98%	

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of **2-Methoxy-4-(trifluoromethyl)benzaldehyde** are not readily available in public literature, general synthetic

strategies for substituted benzaldehydes can be inferred. A plausible synthetic route is illustrated in the logical workflow diagram below. This process would likely involve the introduction of the trifluoromethyl and methoxy groups onto a benzene ring, followed by a formylation step to introduce the aldehyde functionality.



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Caption: A logical workflow for the synthesis of **2-Methoxy-4-(trifluoromethyl)benzaldehyde**.

The reactivity of **2-Methoxy-4-(trifluoromethyl)benzaldehyde** is primarily dictated by the aldehyde functional group. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This heightened reactivity makes it a valuable reagent in various organic transformations.

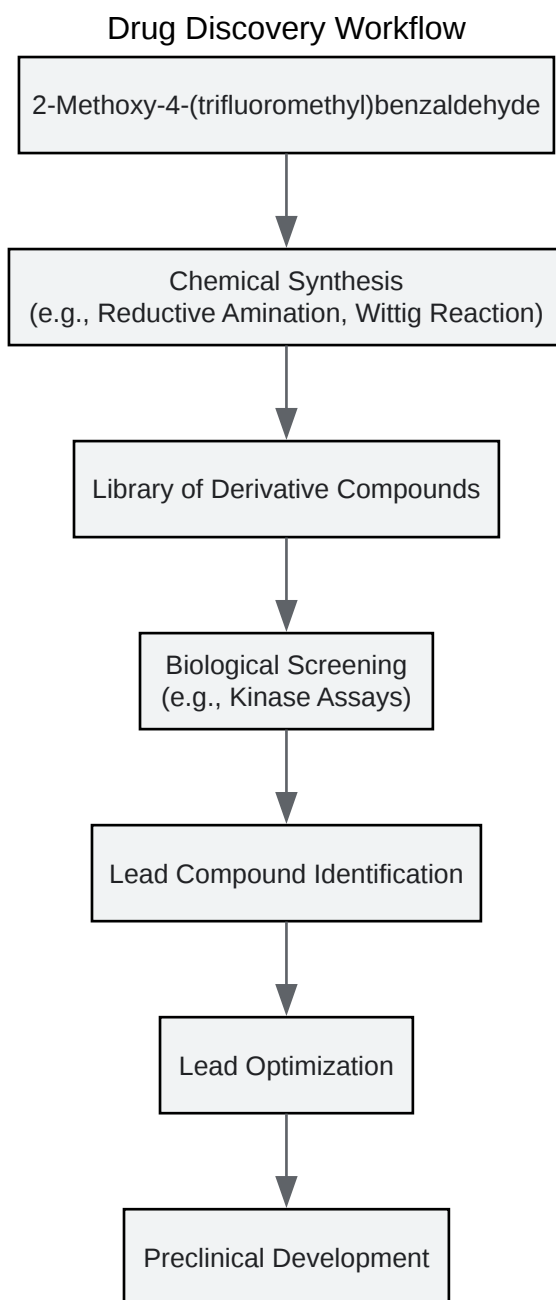
Applications in Drug Discovery and Organic Synthesis

2-Methoxy-4-(trifluoromethyl)benzaldehyde is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The incorporation of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

The aldehyde functionality of this compound allows for a variety of chemical transformations, including:

- Reductive Amination: To form substituted amines.
- Wittig Reaction: To form alkenes.
- Aldol Condensation: To form α,β -unsaturated ketones.
- Formation of Schiff Bases: Through reaction with primary amines.

These reactions are fundamental in building the molecular scaffolds of potential therapeutic agents. The general workflow for utilizing this aldehyde in drug discovery is depicted below.



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Caption: A general workflow for the use of **2-Methoxy-4-(trifluoromethyl)benzaldehyde** in drug discovery.

Safety and Handling

2-Methoxy-4-(trifluoromethyl)benzaldehyde is classified as harmful and an irritant.[1] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.^[1] It should be used in a well-ventilated area or a fume hood.^[1] This compound is also noted to be air-sensitive and should be stored under an inert atmosphere, such as argon.^[1]

Table 3: Hazard and Precautionary Statements

Statement Type	Code	Description	Reference
Hazard	H315	Causes skin irritation	^[1]
H319	Causes serious eye irritation	^[1]	
H335	May cause respiratory irritation	^[1]	
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapours/spray	^[1]
P271	Use only outdoors or in a well-ventilated area	^[1]	
P280	Wear protective gloves/protective clothing/eye protection/face protection	^[1]	

Conclusion

2-Methoxy-4-(trifluoromethyl)benzaldehyde is a valuable and reactive intermediate in organic synthesis. Its distinct structural features make it a significant building block for the development of novel compounds in the pharmaceutical and materials science sectors. While detailed experimental protocols and specific applications in signaling pathways are not extensively documented in publicly available literature, its fundamental reactivity and the known importance of the trifluoromethyl group in medicinal chemistry underscore its potential for future

research and development. Researchers working with this compound should adhere to strict safety protocols due to its hazardous nature.

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